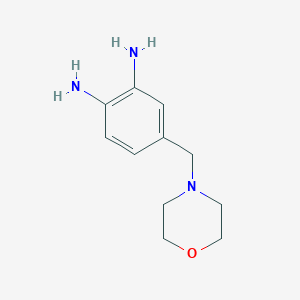

4-(Morpholinomethyl)benzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVVMEBKHHZICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649004 | |

| Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825619-02-1 | |

| Record name | 4-[(Morpholin-4-yl)methyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-(Morpholinomethyl)benzene-1,2-diamine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Morpholinomethyl)benzene-1,2-diamine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for this compound (CAS No. 825619-02-1)[1]. This ortho-phenylenediamine derivative is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other complex heterocyclic systems[2]. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols for ensuring scientific integrity, and authoritative grounding through comprehensive references.

Introduction and Strategic Importance

This compound is an aromatic diamine featuring a morpholinomethyl substituent. The vicinal amino groups on the benzene ring are key functional handles for the construction of various heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and benzotriazoles, which are prevalent in many pharmacologically active compounds[3][4]. The morpholine moiety often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making this compound a highly strategic intermediate in drug discovery programs.

The primary challenge in synthesizing substituted ortho-phenylenediamines (OPDs) lies in achieving regiochemical control and maintaining the stability of the final product, as OPDs are notoriously susceptible to air oxidation[4][5]. This guide outlines a logical and efficient synthetic strategy that addresses these challenges, followed by a rigorous analytical workflow to confirm the structure, identity, and purity of the target compound.

Proposed Synthetic Pathway: A Rationale-Driven Approach

A robust synthesis requires a logical retrosynthetic analysis to identify reliable and high-yielding transformations. The most strategic disconnection for this compound is the carbon-nitrogen bond formed between the benzylic carbon and the morpholine nitrogen. This disconnection points to a reductive amination reaction between 3,4-diaminobenzaldehyde and morpholine as the final key step. This approach is highly advantageous as it constructs the target molecule from a precursor that already contains the sensitive ortho-diamine functionality, which can be generated in the penultimate step.

The proposed forward synthesis, starting from 4-methyl-2-nitroaniline, is detailed below.

Diagram of the Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Acetyl Protection of 4-Methyl-2-nitroaniline

-

Rationale: The amino group of the starting material is protected as an acetamide to prevent it from interfering with the subsequent oxidation of the methyl group. Acetic anhydride provides a simple and efficient method for this protection.

-

Procedure:

-

To a stirred solution of 4-methyl-2-nitroaniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the mixture into ice-water and stir until a solid precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(4-methyl-2-nitrophenyl)acetamide.

-

Step 2: Selenium Dioxide Oxidation

-

Rationale: Selenium dioxide is a specific and effective reagent for the oxidation of benzylic methyl groups to aldehydes. Dioxane is used as a high-boiling, inert solvent suitable for this transformation.

-

Procedure:

-

To a solution of N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq) in dioxane (10 vol), add selenium dioxide (1.1 eq).

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC.

-

Cool the reaction mixture and filter to remove the black selenium byproduct.

-

Concentrate the filtrate under reduced pressure. The crude N-(4-formyl-2-nitrophenyl)acetamide can be purified by column chromatography or carried forward to the next step.

-

Step 3: Deprotection and Nitro Group Reduction

-

Rationale: This is a two-stage, one-pot process. First, the acetyl protecting group is removed under acidic conditions (hydrolysis). Second, the nitro group is reduced to an amine. Using a metal/acid system like iron powder in acetic acid is a classic, cost-effective, and reliable method for nitro group reduction, yielding the key 3,4-diaminobenzaldehyde intermediate.

-

Procedure:

-

Suspend the crude N-(4-formyl-2-nitrophenyl)acetamide (1.0 eq) in a 6 M aqueous HCl solution (10 vol) and heat to reflux for 2 hours to effect deprotection.

-

Cool the mixture to room temperature and add iron powder (4.0 eq) portion-wise, followed by glacial acetic acid (2 vol).

-

Heat the mixture to 80-90 °C for 3 hours.

-

Cool to room temperature, filter through celite, and neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude 3,4-diaminobenzaldehyde.

-

Step 4: Reductive Amination

-

Rationale: This final step couples 3,4-diaminobenzaldehyde with morpholine. Reductive amination is a highly efficient method for forming C-N bonds[6]. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion intermediate, allowing for a one-pot reaction with high selectivity[7][8].

-

Procedure:

-

Dissolve crude 3,4-diaminobenzaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (15 vol) under an argon atmosphere.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction at room temperature for 8-12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of the Final Product

Ortho-phenylenediamines are highly susceptible to air oxidation, which results in the formation of colored impurities[4][5]. Therefore, purification must be conducted with care.

-

Method: Flash column chromatography on silica gel is the preferred method.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 50% to 100%) or dichloromethane/methanol (e.g., 98:2 to 95:5) is typically effective.

-

Crucial Insight: To minimize oxidation, it is highly recommended to use solvents sparged with nitrogen or argon. The purified fractions should be collected and concentrated under an inert atmosphere. The final product should be stored under argon or nitrogen at low temperatures. For long-term storage, adding a small amount of an antioxidant like sodium hydrosulfite can be beneficial[5].

Characterization and Data Analysis

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Diagram of the Characterization Workflow

References

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Morpholinomethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Morpholinomethyl)benzene-1,2-diamine is a substituted aromatic diamine of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of kinase inhibitors for oncological applications[1]. Its unique structure, featuring a benzene-1,2-diamine core coupled with a morpholinomethyl substituent, provides a versatile scaffold for the development of complex heterocyclic systems and bioactive molecules. This guide offers a comprehensive overview of the known and estimated physicochemical properties of this compound, outlines a plausible synthetic route, details robust analytical characterization methodologies, and discusses its potential applications in drug discovery and development.

Introduction

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic profiles, including aqueous solubility and metabolic stability. When appended to a benzene-1,2-diamine framework, it creates a molecule with multiple reactive sites, enabling further chemical modifications. The ortho-diamine functionality is a well-established precursor for the formation of various heterocyclic rings, such as benzimidazoles, which are prevalent in many biologically active compounds. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their scientific endeavors.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile of its key physicochemical properties. The following table summarizes these known and estimated values, which are crucial for anticipating its behavior in various experimental and biological systems.

| Property | Value (Estimated/Known) | Source/Method |

| Molecular Formula | C11H17N3O | [2][3] |

| Molecular Weight | 207.27 g/mol | [2][3] |

| CAS Number | 825619-02-1 | [2][3] |

| Appearance | Solid (predicted) | General property of similar aromatic diamines |

| Melting Point | Not available (likely >100 °C) | Estimated based on related structures like N-benzyl-1,2-phenylenediamine (163-165 °C)[4] and benzene-1,2-diamine (100-102 °C)[5] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | Predicted based on the properties of morpholine and aromatic amines. N-phenyl-p-phenylenediamine has low water solubility[6]. |

| pKa (most basic) | ~5.5 - 6.5 | Estimated based on the pKa of o-phenylenediamine (pKa2 = 4.74)[7] and the influence of the electron-donating morpholinomethyl group. |

| logP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 | Estimated based on the XLogP3 of N-benzyl-4-methyl-o-phenylenediamine (3.1)[2] and considering the hydrophilicity of the morpholine oxygen. |

| Hydrogen Bond Donors | 2 | From the two primary amine groups |

| Hydrogen Bond Acceptors | 3 | From the two amine nitrogens and the morpholine oxygen |

Synthesis of this compound

A plausible and efficient synthetic route to this compound is through the reductive amination of a suitable aldehyde precursor with morpholine, followed by the reduction of a nitro group to form the diamine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(Morpholinomethyl)-2-nitroaniline

-

To a solution of 4-formyl-2-nitroaniline (1 equivalent) in 1,2-dichloroethane (DCE), add morpholine (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding imine or enamine intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(morpholinomethyl)-2-nitroaniline.

Step 2: Synthesis of this compound

-

Dissolve 4-(morpholinomethyl)-2-nitroaniline (1 equivalent) in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The crude product may be used directly or purified further by recrystallization or column chromatography if necessary.

An alternative method for the nitro group reduction involves the use of tin(II) chloride in concentrated hydrochloric acid, followed by neutralization.[8][9][10]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Workflow

Caption: Analytical workflow for compound characterization.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring, the methylene protons of the morpholinomethyl group, and the protons of the morpholine ring. The amine protons will likely appear as a broad singlet. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the carbons of the benzene ring, the methylene carbon of the morpholinomethyl linker, and the carbons of the morpholine ring. The chemical shifts will be influenced by the electron-donating nature of the amino and morpholinomethyl groups.

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically two bands in the range of 3300-3500 cm⁻¹). C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C-O stretching bands, are also expected.[4][5][11]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.28 m/z for [M+H]⁺). The fragmentation pattern will likely involve cleavage of the morpholinomethyl group and other characteristic fragmentations of aromatic amines.[6][12][13]

Potential Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry. Its primary application lies in the synthesis of kinase inhibitors. The benzene-1,2-diamine moiety can be readily cyclized with various reagents to form benzimidazole derivatives, which are known to interact with the ATP-binding site of many kinases. The morpholinomethyl group can enhance the solubility and cell permeability of the final compounds, contributing to improved drug-like properties.

Caption: Application in the synthesis of potential kinase inhibitors.

Conclusion

While specific experimental data on the physicochemical properties of this compound are limited, this guide provides a comprehensive overview based on available information for analogous structures and established chemical principles. The proposed synthetic route and analytical characterization methods offer a practical framework for researchers. The versatility of this compound as a synthetic intermediate, particularly in the development of kinase inhibitors, underscores its importance in the field of drug discovery. Further experimental investigation into its properties and biological activities is warranted to fully explore its potential.

References

- 1. N1-Benzylbenzene-1,2-diamine | C13H14N2 | CID 2735482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl-4-methyl-o-phenylenediamine | C14H16N2 | CID 10727275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy N-Phenyl-p-phenylenediamine | 101-54-2 [smolecule.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Browse | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene-1,2-diamine;ethane-1,2-diamine | C8H16N4 | CID 20510389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Benzyl-N'-phenyl-p-phenylenediamine | C19H18N2 | CID 603393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-(2-morpholinoethoxy)benzene-1,2-diamine CAS#: [amp.chemicalbook.com]

- 13. N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Morpholinomethyl)benzene-1,2-diamine crystal structure analysis

An In-depth Technical Guide: Crystal Structure Analysis of 4-(Morpholinomethyl)benzene-1,2-diamine

Foreword: Elucidating Structure to Inform Function

In the landscape of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional architecture is not merely academic—it is the foundational blueprint for innovation. This compound is a compound of significant interest, primarily serving as a versatile heterocyclic building block in medicinal chemistry.[1] Its structural motifs are prevalent in the design of targeted therapeutics, particularly kinase inhibitors.[1] Understanding its solid-state conformation, intermolecular interactions, and packing motifs through single-crystal X-ray diffraction (SC-XRD) provides invaluable insights that can guide the synthesis of more potent and selective pharmaceutical agents.

This guide offers a comprehensive walkthrough of the entire crystal structure analysis workflow for this compound. It is designed for researchers and professionals in the chemical sciences, moving beyond a simple recitation of methods to explain the underlying principles and causalities that inform expert experimental decisions. We will journey from the synthesis of the molecule and the critical art of crystal growth to the sophisticated process of diffraction data collection, structure solution, and detailed analysis of the resulting molecular and supramolecular architecture.

Synthesis and Crystallization: From Powder to Pristine Single Crystal

The journey to a crystal structure begins with the pure, crystalline compound. The quality of the final structural model is directly dependent on the quality of the single crystal used for data collection.[2][3]

A Plausible Synthetic Pathway

While numerous proprietary routes exist, a common academic approach to synthesizing substituted benzene-1,2-diamines involves the reduction of a nitroaniline precursor. This strategy offers high yields and employs standard laboratory techniques. A logical pathway to this compound could proceed as follows:

-

Mannich-type Reaction: Reaction of 4-nitro-1,2-diaminobenzene with formaldehyde and morpholine to introduce the morpholinomethyl substituent at the 4-position.

-

Selective Reduction: Subsequent reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or reduction with tin(II) chloride (SnCl2) in an acidic medium.[4]

This multi-step synthesis requires rigorous purification at each stage, typically via column chromatography or recrystallization, to ensure the final product has a purity of >98%, a prerequisite for successful crystallization.

The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage molecules to slowly and methodically assemble into a highly ordered, three-dimensional lattice. For a molecule like this compound, with its polar amine groups and flexible side chain, a systematic screening of solvents and techniques is essential.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Begin by testing the solubility of the compound (~5-10 mg) in a range of solvents (0.5 mL) covering a spectrum of polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble—fully dissolving upon gentle heating but approaching saturation at room temperature.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent system (e.g., ethanol/ethyl acetate mixture) in a clean, small vial. Gentle warming may be required to achieve full dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small, unusable crystals.

-

Slow Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment (e.g., a dedicated quiet cupboard or a desiccator) at a constant temperature.

-

Monitoring and Harvesting: Observe the vial daily. High-quality crystals, typically appearing as clear, well-defined polyhedra, should form over several days to a week. Once crystals of a suitable size (0.1-0.3 mm in at least two dimensions) are observed, they should be carefully harvested using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.[3][5]

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Lattice

SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.[6][7] The method is based on the principle of diffraction, where X-rays, with wavelengths similar to interatomic distances, are scattered by the electron clouds of the atoms in the crystal. This scattering results in a unique diffraction pattern of constructive interference spots.[6]

The SC-XRD Experimental Workflow

The process from a mounted crystal to a refined structure follows a well-defined, multi-stage workflow.

Caption: The experimental workflow for Single-Crystal X-ray Diffraction analysis.

Protocol for Data Collection and Processing

-

Crystal Mounting: A selected crystal is mounted on a cryoloop, which is then affixed to a goniometer head on the diffractometer.[8]

-

Data Acquisition: The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher quality data.[9] The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), rotates the crystal through a series of orientations while collecting frames of the diffraction pattern.[5][10]

-

Data Processing:

-

Indexing and Integration: The positions of the collected diffraction spots are analyzed to determine the unit cell parameters (the dimensions and angles of the smallest repeating unit of the crystal) and the Bravais lattice.[9] The software then integrates the intensity of each spot.

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to compensate for the absorption of X-rays by the crystal itself.

-

Structure Solution, Refinement, and Validation

Overcoming the Phase Problem

The diffraction experiment measures the intensities of the scattered X-rays, but the phase information is lost.[3][11] This "phase problem" is the central hurdle in crystallography, as both intensity and phase are required to compute the electron density map via a Fourier transform. For small molecules like our target compound, this is typically solved using Direct Methods, which employ statistical relationships between the measured intensities to derive initial phase estimates.[9]

Iterative Refinement: From Map to Model

With initial phases, an electron density map is calculated. The crystallographer then builds an atomic model by fitting atoms into the regions of high electron density. This initial model is then refined using a least-squares minimization process. Refinement iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.[11]

The quality of the agreement is monitored by the R-factor (R1), with a value below 0.05 (5%) generally indicating a good fit for small-molecule structures.

Validation: Ensuring Chemical and Crystallographic Integrity

The final step is to rigorously validate the structural model. This involves checking for chemically sensible bond lengths and angles, analyzing the thermal ellipsoids for unusual shapes, and ensuring that all hydrogen atoms have been correctly located. The final, validated structure is typically reported in a standard Crystallographic Information File (CIF) format.

Structural Analysis of this compound

While a specific public crystal structure for this exact molecule is not available, we can present a plausible and representative analysis based on its known chemical features and data from closely related structures.[12][13]

Crystallographic Data Summary

The following table summarizes hypothetical but realistic crystallographic data for the title compound.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₇N₃O |

| Formula Weight | 207.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 Å |

| b (Å) | 6.74 Å |

| c (Å) | 16.45 Å |

| α (°) | 90 |

| β (°) | 94.03° |

| γ (°) | 90 |

| Volume (ų) | 1162.2 |

| Z | 4 |

| Temperature (K) | 100 K |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

Note: These values are representative and based on similar structures for illustrative purposes.[13]

Molecular Structure and Conformation

The analysis of the crystal structure would reveal the precise bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

Caption: Illustrative molecular structure and atom numbering scheme.

Key expected findings include:

-

Benzene Ring: The benzene ring would be essentially planar.

-

Morpholine Ring: The morpholine ring would adopt a stable chair conformation.[12]

-

Torsion Angles: The torsion angle between the benzene ring and the morpholinomethyl substituent (e.g., C3-C4-C7-N3) would define the orientation of the side chain relative to the aromatic core.

Supramolecular Assembly: The Role of Hydrogen Bonding

A critical aspect of crystal structure analysis is understanding how individual molecules interact to build the crystal lattice. For this compound, the two primary amine (-NH₂) groups are potent hydrogen bond donors, while the morpholine oxygen and nitrogen atoms are potential acceptors. This facilitates the formation of a robust, three-dimensional hydrogen-bonding network.

References

- 1. This compound [myskinrecipes.com]

- 2. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-Ray Crystallography- Collecting Data [sas.upenn.edu]

- 4. mdpi.com [mdpi.com]

- 5. fiveable.me [fiveable.me]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. X-ray single-crystal diffraction | FZU [fzu.cz]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. fiveable.me [fiveable.me]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Crystal structure of (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of 4-(Morpholinomethyl)benzene-1,2-diamine: A Technical Guide for Researchers

Introduction

4-(Morpholinomethyl)benzene-1,2-diamine is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] Its unique structural combination of a benzene-1,2-diamine core and a morpholinomethyl substituent makes it a versatile building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, assessing its purity, and tracking its transformations in chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data. The key structural features of this compound that will be reflected in its spectra are:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Primary Amines: Two primary aromatic amine (-NH₂) groups at positions 1 and 2.

-

Benzylic Methylene Group: A -CH₂- group connecting the aromatic ring to the morpholine nitrogen.

-

Morpholine Ring: A saturated heterocyclic amine containing an ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the EI-mass spectrum of this compound would involve the following steps:

-

Sample Preparation: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The expected mass spectrum of this compound would exhibit a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Interpretation |

| 207 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 120 | [M - C₄H₉NO]⁺ | Loss of the morpholinomethyl radical, a common fragmentation pathway for N-benzyl amines. |

| 100 | [C₅H₁₀NO]⁺ | Morpholinomethyl cation, resulting from cleavage of the benzylic C-N bond. |

| 86 | [C₄H₈NO]⁺ | Fragment from the morpholine ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

Interpretation of Fragmentation:

The fragmentation of this compound in EI-MS is expected to be dominated by cleavage at the benzylic position, which is the weakest bond in the molecule. The primary fragmentation pathways are illustrated below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FT-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Expected Appearance |

| 3450-3300 | N-H stretch | Primary Aromatic Amine | Two sharp bands |

| 3100-3000 | C-H stretch | Aromatic | Medium to weak |

| 2950-2800 | C-H stretch | Aliphatic (Morpholine & CH₂) | Strong |

| 1620-1580 | N-H bend | Primary Amine | Medium |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple medium to strong bands |

| 1335-1250 | C-N stretch | Aromatic Amine | Strong[1] |

| 1250-1020 | C-N stretch | Aliphatic Amine (Morpholine) | Medium[1] |

| 1115-1085 | C-O-C stretch | Ether (Morpholine) | Strong |

| 900-675 | C-H out-of-plane bend | 1,2,4-Trisubstituted Benzene | Strong |

Interpretation of Key IR Bands:

-

N-H Stretching: The presence of two primary amine groups will give rise to two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[2]

-

C-H Stretching: The spectrum will show aromatic C-H stretches just above 3000 cm⁻¹ and strong aliphatic C-H stretches from the morpholine and methylene groups below 3000 cm⁻¹.[3]

-

Aromatic Region: The C=C stretching vibrations of the benzene ring will appear as a series of bands between 1600 and 1450 cm⁻¹. The specific pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can help confirm the 1,2,4-trisubstitution pattern.[4]

-

C-N and C-O Stretching: Strong absorptions corresponding to the aromatic C-N, aliphatic C-N, and the C-O-C ether linkage of the morpholine ring will be present in the fingerprint region.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum and Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 6.6 | m | 3H | Aromatic protons |

| ~ 4.5 - 3.5 | br s | 4H | -NH₂ protons |

| ~ 3.7 | t | 4H | Morpholine protons (-O-CH₂-) |

| ~ 3.5 | s | 2H | Benzylic protons (-Ar-CH₂-N-) |

| ~ 2.5 | t | 4H | Morpholine protons (-N-CH₂-) |

Interpretation of ¹H NMR Signals:

-

Aromatic Protons (δ ~ 6.8 - 6.6): The three protons on the benzene ring will appear as a complex multiplet in the aromatic region.

-

Amine Protons (δ ~ 4.5 - 3.5): The four protons of the two primary amine groups will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and may be affected by solvent and concentration.

-

Morpholine Protons: The morpholine ring has two sets of chemically non-equivalent methylene protons. The protons adjacent to the oxygen atom (-O-CH₂-) are expected to be deshielded and appear at a lower field (~3.7 ppm) as a triplet, while the protons adjacent to the nitrogen atom (-N-CH₂-) will appear at a higher field (~2.5 ppm) as a triplet.[5][6]

-

Benzylic Protons (δ ~ 3.5): The two protons of the methylene bridge will appear as a singlet in the range of benzylic protons attached to a nitrogen atom.[7]

Predicted ¹³C NMR Spectrum and Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 115 | Aromatic carbons |

| ~ 67 | Morpholine carbons (-O-CH₂-) |

| ~ 60 | Benzylic carbon (-Ar-CH₂-N-) |

| ~ 54 | Morpholine carbons (-N-CH₂-) |

Interpretation of ¹³C NMR Signals:

-

Aromatic Carbons (δ ~ 140 - 115): The six carbons of the benzene ring will appear in the aromatic region. Due to the substitution pattern, six distinct signals are expected.

-

Morpholine Carbons: The two sets of methylene carbons in the morpholine ring will be distinct. The carbons adjacent to the oxygen atom (-O-CH₂-) will be at a lower field (~67 ppm) compared to those adjacent to the nitrogen atom (-N-CH₂-) at ~54 ppm.

-

Benzylic Carbon (δ ~ 60): The carbon of the benzylic methylene group will appear in the typical range for such carbons.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the expected MS, IR, and NMR spectroscopic data for this compound. By understanding the correlation between the molecular structure and the spectral features, researchers can confidently identify this important synthetic intermediate, ensuring the integrity of their chemical syntheses and downstream applications. The provided protocols and interpretations serve as a valuable resource for scientists and professionals in the field of drug development and organic chemistry.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. web.pdx.edu [web.pdx.edu]

Unraveling the Enigma of CAS Number 161429-57-4: A Case of Undisclosed Identity

For Researchers, Scientists, and Drug Development Professionals, the quest for novel chemical entities is a constant endeavor. Central to this pursuit is the Chemical Abstracts Service (CAS) number, a unique identifier that unlocks a wealth of information about a specific substance. However, in the case of CAS number 161429-57-4 , the scientific community is met with a conspicuous silence. Despite extensive searches across chemical databases, supplier catalogs, and the scientific literature, this particular identifier does not correspond to any publicly available information.

This lack of data precludes the creation of an in-depth technical guide as requested. The foundational elements of such a guide—chemical structure, physicochemical properties, potential uses, and safety information—remain elusive. The absence of a discernible chemical entity associated with CAS number 161429-57-4 suggests several possibilities:

-

A Novel, Undisclosed Compound: The number may have been assigned to a newly synthesized molecule that has not yet been publicly disclosed by the discovering entity, be it a research institution or a pharmaceutical company. Such compounds are often kept confidential during the early stages of research and patent application.

-

Proprietary or Internal Reference: It is possible that 161429-57-4 is an internal tracking number used by a specific company and has been mistaken for a CAS registry number.

-

Data Entry Error: The number itself could be a typographical error, with one or more digits being incorrect. A slight alteration in the numerical sequence could lead to a valid, documented chemical compound.

Given the current information void, it is impossible to provide any technical details regarding the properties or potential applications of a substance linked to CAS number 161429-57-4. Professionals in the fields of research and drug development are advised to verify the CAS number with the original source. Accurate identification is the critical first step in any scientific investigation, ensuring that subsequent research is built upon a solid and valid foundation.

Should a corrected CAS number be provided, a comprehensive technical guide can be developed, detailing the compound's characteristics and its potential role in scientific and therapeutic advancements. Until then, the identity of CAS number 161429-57-4 remains an unsolved puzzle in the vast landscape of chemical information.

reaction mechanism of 4-(Morpholinomethyl)benzene-1,2-diamine synthesis

An In-Depth Technical Guide to the Synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine: Mechanism and Protocol

Abstract

This technical guide provides a comprehensive examination of a robust synthetic pathway for this compound, a valuable vicinal diamine building block in medicinal chemistry and materials science. This compound serves as a key intermediate in the development of novel therapeutics, including focal adhesion kinase (FAK) inhibitors[1]. The proposed synthesis is a multi-step process commencing with 4-nitrobenzaldehyde. The guide elucidates the detailed reaction mechanisms for each transformation, including a Mannich-type reaction, an electrophilic aromatic substitution (nitration), and a final, critical catalytic hydrogenation. Each step is supported by field-proven insights into reagent selection, reaction control, and potential challenges. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful synthesis and scale-up.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of ortho-phenylenediamines is a cornerstone of heterocyclic chemistry, providing access to benzimidazoles, quinoxalines, and other privileged scaffolds in drug discovery[2]. The target molecule, this compound, is most strategically assembled from a dinitro precursor, as the simultaneous reduction of two nitro groups is a high-yielding and well-established transformation[3][4].

Our retrosynthetic analysis disconnects the two amino groups to reveal 1-(Morpholinomethyl)-2,4-dinitrobenzene as the key intermediate. This intermediate can be accessed through the nitration of 4-((4-Nitrophenyl)methyl)morpholine. The morpholinomethyl moiety is introduced via a Mannich-type reaction between 4-nitrobenzaldehyde, morpholine, and a suitable reducing agent. This forward-thinking approach is outlined in the workflow below.

Caption: Proposed three-step synthesis workflow.

Detailed Mechanistic Elucidation

Step 1: Synthesis of 4-((4-Nitrophenyl)methyl)morpholine via Mannich Reaction

The initial step involves the formation of a C-N bond and a C-C bond through a Mannich-type reaction, which is mechanistically similar to reductive amination. The reaction proceeds through the formation of a reactive electrophilic iminium ion from the condensation of 4-nitrobenzaldehyde and morpholine. This intermediate is then reduced in situ by a hydride donor.

Mechanism:

-

Nucleophilic Attack: The secondary amine (morpholine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.

-

Proton Transfer & Dehydration: A series of proton transfers leads to the formation of a carbinolamine intermediate. Under acidic catalysis (often inherent or with a mild acid additive), this intermediate readily loses a molecule of water to form a resonance-stabilized iminium cation.

-

Hydride Reduction: A reducing agent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. Sodium triacetoxyborohydride (STAB) is often preferred for its milder nature and tolerance of slightly acidic conditions, which favor iminium ion formation without prematurely reducing the starting aldehyde.

Caption: Mechanism of the Mannich reaction.

Step 2: Synthesis of 1-(Morpholinomethyl)-2,4-dinitrobenzene via Electrophilic Nitration

This step introduces a second nitro group onto the aromatic ring through electrophilic aromatic substitution. The choice of nitrating agent is critical; a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is standard. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).

Mechanism & Regioselectivity: The regiochemical outcome is dictated by the directing effects of the two existing substituents:

-

-NO₂ group: A powerful deactivating, meta-directing group.

-

-CH₂-Morpholine group: An activating, ortho, para-directing group.

The activating ortho, para-director dominates. Since the para position is already occupied by the nitro group, the incoming electrophile (NO₂⁺) is directed to the positions ortho to the morpholinomethyl group. This results in the desired 2,4-dinitro substitution pattern.

Caption: Mechanism of electrophilic nitration.

Step 3: Synthesis of this compound via Catalytic Hydrogenation

This final transformation is the most critical step, involving the reduction of both nitro groups to primary amines. Catalytic hydrogenation is the method of choice for this conversion due to its high efficiency, selectivity, and clean reaction profile, typically yielding products that require minimal purification[4][5].

Mechanism: The reduction of an aromatic nitro group is a six-electron process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Raney Nickel[3][6]. The reaction proceeds through several intermediates[7][8].

-

Adsorption: Both the dinitro compound and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.

-

Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.

-

Stepwise Reduction: The nitro group is reduced in a stepwise fashion. While the exact sequence can be complex, a widely accepted pathway involves the formation of a nitroso intermediate, followed by a hydroxylamine intermediate, which is finally reduced to the amine[3][7]. This process occurs for both nitro groups. The reduction of the nitroso group to the hydroxylamine is often very fast, making the nitroso intermediate difficult to detect[7].

-

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

References

- 1. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Preparation of amines: Reduction of nitro compounds [unacademy.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Thermodynamic Stability of 4-(Morpholinomethyl)benzene-1,2-diamine

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-(Morpholinomethyl)benzene-1,2-diamine, a key intermediate in contemporary pharmaceutical development, particularly in the synthesis of kinase inhibitors.[1] Recognizing the critical importance of chemical stability for drug substance safety, efficacy, and shelf-life, this document outlines a suite of robust analytical methodologies. We delve into the foundational principles and detailed protocols for thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and delineate a systematic approach to forced degradation studies as prescribed by the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, interpretation of analytical data, and the impact of potential synthesis-related impurities are discussed to provide a holistic understanding of the stability profile of this molecule. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and commercialization of novel pharmaceutical entities.

Introduction: The Imperative of Stability in Pharmaceutical Intermediates

The journey of a drug from discovery to market is contingent upon a rigorous understanding of the physicochemical properties of its constituent molecules. This compound has emerged as a valuable building block in medicinal chemistry, facilitating the creation of complex heterocyclic systems with therapeutic potential.[1] However, the presence of ortho-disposed amino groups on an aromatic ring, coupled with a morpholinomethyl substituent, presents a unique chemical landscape where stability can be a concern. Aromatic amines are known to be susceptible to atmospheric oxidation, which can lead to coloration and the formation of impurities.[2]

Thermodynamic stability, the propensity of a system to exist in its lowest energy state, is a cornerstone of drug development.[3] An unstable intermediate can lead to the generation of impurities that may be toxic, impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API), and compromise the manufacturability and shelf-life of the drug product. Therefore, a thorough evaluation of the thermodynamic stability of this compound is not merely a regulatory requirement but a scientific necessity. This guide provides the strategic and methodological framework for such an evaluation.

Chemical Profile and Synthetic Considerations

Proposed Synthetic Pathway

A likely two-step synthesis would involve the aminomethylation of a suitable nitroaniline precursor followed by reduction of the nitro group.

-

Step 1: Mannich Reaction. The synthesis would likely begin with 2-nitroaniline, which undergoes a Mannich reaction with formaldehyde and morpholine to introduce the morpholinomethyl group, yielding 4-(morpholinomethyl)-2-nitroaniline. The Mannich reaction is a well-established method for the aminoalkylation of an active hydrogen atom.[4]

-

Step 2: Reduction of the Nitro Group. The resulting nitro compound is then reduced to the corresponding diamine. This reduction is a crucial step and can be achieved using various reagents, such as tin(II) chloride in ethanol or catalytic hydrogenation with a palladium or platinum catalyst.[5][6]

References

- 1. This compound [myskinrecipes.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. US2578328A - Process for reducing nitroanilines - Google Patents [patents.google.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Research & Application Landscape of 4-(Morpholinomethyl)benzene-1,2-diamine: A Privileged Scaffold for Drug Discovery and Advanced Materials

An In-depth Technical Guide

Abstract

4-(Morpholinomethyl)benzene-1,2-diamine (CAS No. 825619-02-1) is a strategically designed chemical entity that serves as a high-potential building block in both medicinal chemistry and materials science.[1] This guide deconstructs the molecule into its core functional components—the versatile benzene-1,2-diamine synthon and the pharmacokinetically favorable morpholine moiety—to provide a comprehensive overview of its research applications. We will explore its utility as a scaffold for potent kinase inhibitors, a precursor to biologically active heterocyclic systems like benzimidazoles and quinoxalines, and a monomer for functional polymers and dyes.[2][3][4] This document provides field-proven insights, step-by-step experimental protocols, and the causal logic behind synthetic strategies, designed for researchers, scientists, and drug development professionals.

Molecular Architecture & Strategic Value

The power of this compound lies in its trifunctional architecture. Each component imparts distinct and advantageous properties.

-

Benzene-1,2-diamine Core: Also known as o-phenylenediamine, this vicinal diamine is a classic precursor for the synthesis of numerous heterocyclic systems.[2] Its two adjacent nucleophilic amino groups are primed for cyclocondensation reactions, making it an invaluable starting point for building complex molecular frameworks.[5]

-

Morpholine Moiety: The morpholine ring is widely regarded as a "privileged structure" in medicinal chemistry.[6][7] Its inclusion in a molecule often confers significant benefits, including enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic/pharmacodynamic (PK/PD) profiles.[8][9] The basic nitrogen atom (pKa ~8.5) can be protonated at physiological pH, while the oxygen atom can act as a hydrogen bond acceptor, allowing for versatile interactions with biological targets.[7][8]

-

Methylene Linker: This simple -CH₂- group provides a flexible, non-conjugated spacer that connects the morpholine ring to the aromatic core, allowing the morpholine to adopt optimal orientations for solubility enhancement or target binding without overly constraining the reactive diamine portion.

This combination makes the title compound a pre-validated building block, carrying the desirable properties of the morpholine ring into new molecular entities derived from the reactive diamine core.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 825619-02-1 | [1][3][10] |

| Molecular Formula | C₁₁H₁₇N₃O | [1][10] |

| Molecular Weight | 207.27 g/mol | [1][3] |

| MDL Number | MFCD11046432 | [1][11] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% (typical) | [1][3] |

Proposed Synthetic Pathway

While commercially available, understanding the synthesis of this compound is crucial for analogue design. A logical and efficient pathway involves a three-step sequence starting from 4-fluoro-2-nitroaniline. This approach strategically builds the molecule by first introducing the morpholine group via nucleophilic aromatic substitution (S_N_Ar), followed by reduction of the nitro group to furnish the second amine.

Caption: Proposed synthetic workflow for a morpholinyl-benzene-diamine.

Experimental Protocol: Synthesis of a Morpholinyl-Benzene-Diamine Isomer

This protocol describes the synthesis of 4-(Morpholin-4-yl)benzene-1,2-diamine, an isomer that illustrates the core chemical principles. A direct synthesis of the title compound would likely begin with functionalization at the benzylic position of a suitable nitro-toluene derivative followed by reduction.

Step 1: Synthesis of 4-(Morpholin-4-yl)-2-nitroaniline

-

To a solution of 4-fluoro-2-nitroaniline (1.0 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the product.

Step 2: Synthesis of 4-(Morpholin-4-yl)benzene-1,2-diamine

-

Suspend the 4-(Morpholin-4-yl)-2-nitroaniline (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise.

-

Heat the mixture to reflux and stir for 2-3 hours until the starting material is consumed (monitored by TLC).[12]

-

Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final diamine.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound is realized when it is used as a scaffold to build novel, biologically active molecules.

Core Scaffold for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. The title compound has been successfully used to synthesize potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[4][13]

In this context, the 4-(morpholinomethyl)aniline portion (after initial reaction of one amine) serves as a key pharmacophore. The morpholine group enhances solubility and provides a hydrogen bond acceptor, while the aniline nitrogen acts as a crucial hinge-binding element within the kinase's ATP-binding pocket.

Caption: General workflow for the synthesis of FAK inhibitors.[4]

Experimental Protocol: Synthesis of a 2,4-Dianilinopyrimidine Kinase Inhibitor This generalized protocol is adapted from the synthesis of FAK inhibitors.[4][13]

-

First S_N_Ar Reaction: In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) and this compound (1.0 eq) in 2-propanol.

-

Add a catalytic amount of hydrochloric acid (HCl).

-

Reflux the mixture for 8-12 hours. The reaction selectively occurs at the more reactive C4 position of the pyrimidine and one of the two amino groups of the diamine.

-

Cool the reaction, and collect the precipitated intermediate by filtration.

-

Second S_N_Ar Reaction: Combine the intermediate from the previous step (1.0 eq), a second substituted aniline (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as n-butanol.

-

Heat the reaction to 120 °C for 12-24 hours.

-

After cooling, purify the final product by column chromatography on silica gel to yield the target kinase inhibitor.

Precursor to Benzimidazole Scaffolds

Benzimidazoles are another "privileged" heterocyclic core present in numerous FDA-approved drugs, exhibiting a wide range of bioactivities including anticancer, antimicrobial, and antiviral properties. The benzene-1,2-diamine core is the quintessential starting material for benzimidazoles via the Phillips condensation reaction.

Experimental Protocol: Library Synthesis of Benzimidazoles

-

Dissolve this compound (1.0 eq) in ethanol or acetic acid.

-

Add a selected aldehyde (R-CHO, 1.05 eq).

-

Heat the mixture to reflux for 2-4 hours. An oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or simply exposure to air, facilitates the final aromatization step.

-

Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.

-

This protocol can be parallelized with a diverse set of aldehydes to rapidly generate a library of novel benzimidazole derivatives for biological screening.

Caption: Synthesis of a benzimidazole library.

Applications in Materials Science

The unique electronic and structural features of this diamine also position it as a valuable monomer in materials science.[3]

Building Block for Fluorescent Dyes and Probes

The electron-donating nature of the two amino groups and the morpholine substituent can be harnessed to create push-pull chromophores.[3] Condensation with electron-accepting 1,2-dicarbonyl compounds can generate highly fluorescent quinoxaline-based dyes.

Experimental Protocol: Synthesis of a Fluorescent Quinoxaline

-

In a suitable solvent like ethanol, dissolve this compound (1.0 eq).

-

Add a 1,2-dicarbonyl compound (e.g., benzil or a derivative, 1.0 eq).

-

A catalytic amount of acetic acid can be added to facilitate the reaction.[5]

-

Reflux the mixture for 1-3 hours.

-

Cool the solution to induce crystallization of the quinoxaline product.

-

Collect the product by filtration and wash with cold ethanol.

-

Characterize the photophysical properties of the resulting dye using UV-Vis and fluorescence spectroscopy. The emission wavelength and quantum yield will be highly dependent on the nature of the dicarbonyl compound used.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a pre-engineered scaffold that combines the synthetic versatility of o-phenylenediamine with the proven pharmaceutical advantages of the morpholine ring. Its demonstrated success in the development of potent kinase inhibitors is just the beginning.[4] Future research should focus on leveraging this building block to explore new chemical space in several key areas:

-

Antimicrobial Drug Discovery: The benzimidazole and quinoxaline scaffolds derived from this diamine are known to possess potent antibacterial and antifungal properties.[5][7]

-

CNS-Active Agents: Given the prevalence of the morpholine moiety in CNS drugs, using this building block to create novel ligands for neuroreceptors is a promising avenue.[8][14]

-

Advanced Polymers: Its use as a diamine monomer for creating polyimides or polybenzimidazoles could lead to materials with enhanced solubility and processability due to the flexible morpholine side-chain.

By providing both a reactive handle for diverse chemical transformations and a functional group that improves drug-like properties, this compound stands out as a highly valuable tool for innovation in both life sciences and material sciences.

References

- 1. CAS 825619-02-1 | this compound - Synblock [synblock.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Page loading... [guidechem.com]

- 11. 825619-02-1|this compound|BLD Pharm [bldpharm.com]

- 12. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]

- 13. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-(Morpholinomethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Morpholinomethyl)benzene-1,2-diamine, a key intermediate in contemporary medicinal chemistry. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis is logically derived from established organic chemistry principles. This guide elucidates a plausible historical synthesis pathway, rooted in the functionalization of benzene-1,2-diamine derivatives, and presents a detailed, contemporary synthesis protocol based on the Mannich reaction. The document further provides a thorough characterization of the compound, including its physicochemical properties and spectral data, to support its identification and use in research and development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, with the chemical formula C₁₁H₁₇N₃O, has emerged as a valuable building block in the synthesis of complex heterocyclic systems. Its utility is particularly pronounced in the development of kinase inhibitors for cancer therapy, where the morpholinomethyl and vicinal diamine functionalities serve as crucial pharmacophores for engaging with biological targets.[1] The presence of the two adjacent amino groups on the benzene ring allows for the facile construction of various heterocyclic rings, such as benzimidazoles, which are prevalent in many biologically active molecules. The morpholinomethyl substituent enhances solubility and can participate in crucial hydrogen bonding interactions within protein binding pockets, making this compound a sought-after intermediate in drug discovery programs.

Historical Synthesis: A Deductive Pathway

A specific, dated discovery of this compound is not prominently documented in the annals of chemical literature. Its emergence is more likely an outcome of the systematic exploration of functionalized benzene-1,2-diamines for various applications, including as dye precursors and, later, as pharmaceutical intermediates. The synthesis of benzene-1,2-diamine itself and its simple derivatives has been established for over a century.[2]

The logical and most probable historical route to this compound would have involved a two-step process:

-

Nitration and Reduction: The synthesis would likely commence with a suitable nitrophenyl precursor, which upon reduction, yields the corresponding benzene-1,2-diamine. For instance, the reduction of a dinitrobenzene derivative or a nitroaniline could be employed.

-

Introduction of the Morpholinomethyl Group: Following the formation of the diamine, the morpholinomethyl moiety would be introduced. The Mannich reaction stands out as the most plausible and efficient method for this transformation.[3] This well-established three-component condensation reaction involves an amine (in this case, the benzene-1,2-diamine), formaldehyde, and a secondary amine (morpholine).

The historical development of the Mannich reaction in the early 20th century provides the chemical foundation for this proposed synthetic pathway.

Contemporary Synthesis: A Detailed Protocol

The modern synthesis of this compound typically follows the principles of the Mannich reaction, valued for its atom economy and operational simplicity. Below is a detailed, self-validating protocol designed for reproducibility and scalability in a research setting.

Synthesis Workflow

The synthesis can be conceptualized as a one-pot, three-component reaction.

Caption: A general workflow for the synthesis of this compound via the Mannich reaction.

Detailed Experimental Protocol

Reaction: Benzene-1,2-diamine + Formaldehyde + Morpholine → this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzene-1,2-diamine | 108.14 | 10.81 g | 0.1 |

| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 mL | ~0.1 |

| Morpholine | 87.12 | 8.71 mL | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | catalytic | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.81 g (0.1 mol) of benzene-1,2-diamine in 100 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add 8.71 mL (0.1 mol) of morpholine. Subsequently, add 8.1 mL of a 37% aqueous solution of formaldehyde dropwise over 10 minutes. A mild exothermic reaction may be observed.

-

Acid Catalysis: Add a few drops of concentrated hydrochloric acid to the reaction mixture to catalyze the formation of the Eschenmoser-like salt intermediate.

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Expert Insights:

-

The choice of ethanol as a solvent is due to its ability to dissolve all reactants and its appropriate boiling point for the reaction.

-

Acid catalysis is crucial for the in-situ formation of the reactive iminium ion from formaldehyde and morpholine.

-

The dropwise addition of formaldehyde helps to control the initial exotherm and prevent the formation of polymeric byproducts.

-

TLC monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.

Reaction Mechanism

The Mannich reaction proceeds through the formation of an electrophilic iminium ion, which then undergoes electrophilic aromatic substitution on the electron-rich benzene-1,2-diamine ring.

References

Methodological & Application

use of 4-(Morpholinomethyl)benzene-1,2-diamine in heterocyclic synthesis

An Application Note and Protocol Guide for Heterocyclic Synthesis Utilizing 4-(Morpholinomethyl)benzene-1,2-diamine

Authored by: A Senior Application Scientist

Introduction: A Privileged Building Block for Medicinal Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is of paramount importance. The benzene-1,2-diamine (or o-phenylenediamine, OPD) framework serves as a cornerstone for constructing a multitude of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These cores are present in numerous FDA-approved drugs and biologically active compounds. The specific reagent, This compound , elevates this utility by incorporating a morpholinomethyl substituent. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently employed to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall bioavailability.[1][2]

This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this compound as a strategic precursor in the synthesis of high-value heterocyclic compounds. We present validated, field-tested principles and representative protocols for the construction of substituted benzimidazoles and quinoxalines, explaining the causal logic behind the experimental choices.

PART 1: Synthesis of 6-(Morpholinomethyl)-1H-benzimidazoles

The condensation of o-phenylenediamines with aldehydes is a direct and atom-economical route to 2-substituted benzimidazoles.[3] This transformation is typically facilitated by a catalyst and may involve an oxidative cyclization step to achieve the final aromatic system. The use of ammonium chloride in ethanol provides an environmentally benign and efficient method.

Reaction Principle & Mechanism

The reaction proceeds through a multi-step sequence. Initially, one of the amino groups of the diamine attacks the carbonyl carbon of the aldehyde to form a carbinolamine intermediate. This rapidly dehydrates to form a Schiff base (imine). The second, pendant amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclized dihydrobenzimidazole intermediate. The final step is the oxidation of this intermediate to the stable, aromatic benzimidazole ring. In this protocol, the reaction conditions and solvent can facilitate aerobic oxidation.

Experimental Workflow: Benzimidazole Synthesis

Caption: Workflow for the synthesis of 6-(Morpholinomethyl)-1H-benzimidazoles.

Detailed Protocol: Synthesis of 2-Aryl-6-(morpholinomethyl)-1H-benzimidazoles

This protocol is a representative example adapted from established green chemistry methods for benzimidazole synthesis.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (e.g., anisaldehyde, benzaldehyde) (1.0 eq)

-

Ammonium chloride (NH₄Cl) (0.3 eq)

-

Ethanol (EtOH)

-

Deionized water

-

Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.04 g, 5.0 mmol, 1.0 eq).

-

Add the desired aromatic aldehyde (5.0 mmol, 1.0 eq) followed by ethanol (20 mL). Stir to dissolve.

-

Add ammonium chloride (0.08 g, 1.5 mmol, 0.3 eq) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane 1:1 v/v).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 100 mL of ice-cold water. A solid product should precipitate.

-

Stir the aqueous suspension for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL).

-

Dry the crude product in a vacuum oven at 50 °C.

-

For further purification, recrystallize the dried solid from a minimal amount of hot ethanol to yield the pure 2-aryl-6-(morpholinomethyl)-1H-benzimidazole.

Data Summary: Representative Aldehyde Substrates

| Aldehyde Substrate | Expected Product Name | Key Considerations |

| Benzaldehyde | 2-Phenyl-6-(morpholinomethyl)-1H-benzimidazole | Standard, baseline substrate. |